molecular formula C6H7IN2 B078305 4-Iodophenylhydrazine CAS No. 13116-27-3

4-Iodophenylhydrazine

Cat. No. B078305
CAS RN: 13116-27-3
M. Wt: 234.04 g/mol
InChI Key: IQMLCMKMSBMMGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Iodophenylhydrazine, such as 1,4-dihydropyridazines, is facilitated by molecular iodine catalysis in aqueous mediums, highlighting an eco-friendly and efficient approach for constructing complex nitrogen-containing heterocycles (Siddiqui et al., 2015). Another synthesis pathway involves the reaction of vanadium(IV) halide complexes with hydrazines, showcasing the versatility of hydrazine derivatives in forming complex metal-organic frameworks (Hills et al., 1991).

Molecular Structure Analysis

Vibrational spectroscopy and density functional theory (DFT) analyses offer insights into the molecular structure of phenylhydrazine derivatives. For instance, 4-Cyanophenylhydrazine has been studied through vibrational and theoretical analyses to predict its IR and Raman spectra, revealing the effects of protonation on its molecular structure (Hao Ma et al., 2021).

Chemical Reactions and Properties

4-Iodophenylhydrazine derivatives exhibit a broad spectrum of chemical reactions. For example, the iodine(III)-mediated oxidative cyclization has been utilized to synthesize triazolo[4,3-a]pyridines, demonstrating the compound's reactivity and potential in forming complex heterocyclic structures (Prakash et al., 2011). Moreover, reactions of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine highlight the capability of 4-Iodophenylhydrazine derivatives in synthesizing indazole compounds (Gar et al., 2014).

Physical Properties Analysis

The physical properties of 4-Iodophenylhydrazine derivatives can be extensively studied through crystallography and spectroscopy. For example, the crystal structure of 2,4‐dinitrophenylhydrazine provides insight into the spatial arrangement of molecules and the importance of hydrogen bonds in stabilizing the structure (Okabe et al., 1993).

Chemical Properties Analysis

The chemical properties of 4-Iodophenylhydrazine derivatives are critical for their application in organic synthesis and pharmaceuticals. Synthesis of tetrahydrocarbazol-4-ones via Rh(III)-catalyzed C-H activation highlights the compound's reactivity and its role in creating complex organic molecules (Li et al., 2022). Additionally, the preparation of 5-substituted 4-iodo-1-tosylpyrazoles from N-propargyl-N′-tosylhydrazines through iodocyclization showcases the versatility and reactivity of 4-Iodophenylhydrazine derivatives in synthesizing pyrazole-based compounds (Togo et al., 2022).

Scientific Research Applications

  • Synthesis of 17α-ethynylestradiol Derivatives :

    • The study explored the coupling of 17α-ethynylestradiol with halogenated amino-substrates, including iodophenylhydrazine. It found that iodophenylhydrazine reacted with 17α-ethynylestradiol to produce 4-hydrazinophenyl derivatives without degrading the hydrazine group, suggesting potential applications in pharmaceutical synthesis (Arterburn, Rao, & Perry, 2000).
  • Quantitation in Pharmaceutical Analysis :

    • A study used inductively coupled plasma-mass spectrometry combined with liquid chromatography to quantify residual phenylhydrazine in antipyrine, a pharmaceutical product. This research underscores the importance of iodophenylhydrazine derivatives in ensuring the purity and safety of pharmaceuticals (Harigaya et al., 2014).
  • Anti-Candida Activity of Hydrazine Derivatives :

    • Researchers synthesized novel (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives and tested their in vitro anti-Candida activity. The presence of a 4-iodophenyl at the thiazole ring exhibited promising inhibitory activity, especially against Candida albicans and Candida krusei. This demonstrates the potential of 4-iodophenylhydrazine derivatives in developing antifungal agents (Secci et al., 2012).
  • Synthesis and Characterization of Substituted Drugs :

    • A study focused on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and its differentiation from ortho- and para-substituted isomers. This research highlights the relevance of substituted phenylhydrazines like 4-iodophenylhydrazine in the development and identification of new psychoactive substances (McLaughlin et al., 2017).
  • Nuclear Medicine Imaging :

    • Research on the synthesis of iodine-131 labeled centrally acting drugs, including compounds with 4-iodophenylhydrazine, was conducted to explore potential applications in brain scanning and nuclear medicine imaging (Braun et al., 1977).

Safety And Hazards

4-Iodophenylhydrazine is classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

(4-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMLCMKMSBMMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351606
Record name 4-Iodophenylhydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenylhydrazine

CAS RN

13116-27-3
Record name 4-Iodophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylhydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was synthesized in accordance with Reaction Scheme 2. The product obtained had the formula of compound (13), in which X and X1 represent C(CH3)2, R/R1 represent C22H14 /C45H29 and A represents Cl. 4-iodophenylhydrazine was prepared by the procedure of Blaikie et al., J. Chem. Soc., 313:296 (1924). Sodium nitrate (16.56 g, 0.24 mol, Aldrich) dissolved in water (100 ml) was added dropwise within 45 mins. to a solution of 4-iodoaniline (43.9 g, 0.20 mol, Aldrich) in ice-water (600 ml) and concentrated hydrochloric acid (200 ml) which was cooled to 0°-2° C. The reaction mixture was stirred for a further 30 minutess at 0°-2° C. then tin(II) chloride (151.68 g, 0.8 mol, Aldrich) in c.HCl (150 ml) was added dropwise over 90 mins. while maintaining the temp. of the reaction mixture between 0°-2° C. Following the addition, the resulting solution was warmed to room temperature and stirred for 3 hours. The yellow solid which had separated from the solution was then collected by filtration, placed in ice water (800 ml) and the pH adjusted to 10 with 25% aqueous potassium hydroxide solution. The resulting solid was collected by filtration, washed with a small amount of water and dried under vacuum. The product was then placed in toluene (400 ml) and filtered to remove insoluble impurities. Hexane (1200 ml) was added and upon cooling in the refrigerator yellow needles separated which were collected by filtration, washed with hexane (100 ml) and dried under high vacuum to give pure 4-Iodophenylhydrazine (23.36 g, 50%), m.p.=94° C.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.56 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
43.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
151.68 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
CH Lee, GS Kang, YK Lee, S Lee, SM Jo… - Science of Advanced …, 2016 - ingentaconnect.com
… The reductant, 4-iodophenylhydrazine, can removes numerous oxygen functional groups bonded to graphene oxide and simultaneously functionalize the nitrogen and iodine atoms all …
Number of citations: 2 www.ingentaconnect.com
P Lu - HKU Theses Online (HKUTO), 2019 - hub.hku.hk
… In this thesis, phenylhydrazine 24 and 4-iodophenylhydrazine 28 were synthesized. These … chloride 30 were compared with 4-iodophenylhydrazine 28 and they exhibit a similar …
Number of citations: 0 hub.hku.hk
AHO QUALITY fflHEBOfflDll - 1998 - Citeseer
… This reaction forms a new carbon-carbon bond between ethynyl- or vinyl estradiol derivatives and N'-(acyl)-4-iodophenylhydrazine, incorporating the hydrazine group in excellent yields …
Number of citations: 2 citeseerx.ist.psu.edu
Y Takahashi, Y Miura, N Yoshioka - Chemistry Letters, 2014 - journal.csj.jp
… The condensation of the two iodo group-substituted benzimidoyl chloride and 4-iodophenylhydrazine in THF gave the three iodosubstituted amidrazon derivative. Cyclization and …
Number of citations: 31 www.journal.csj.jp
RJ Tang, T Milcent, B Crousse - European Journal of Organic …, 2017 - Wiley Online Library
… By means of the well-known Sandmeyer reaction, diazotization of 3aa with NaNO 2 followed by treatment with NaI produced 4-iodophenylhydrazine (9) in 73 % yield.[15] Moreover, azo …
AB Braun, I Wehl, DK Kölmel… - … –A European Journal, 2019 - Wiley Online Library
… As depicted in the scheme, 4-iodoindole (6-I) was synthesized by using 4-iodophenylhydrazine (4-I) and ketone 5 under acidic reaction conditions, following previously published …
HN Bojarska‐Dahlig - … des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
(3′‐Iodophenyl)‐5‐methyl‐1,2,3‐triazolecarboxylic acid, 1‐(4′‐iodophenyl)‐5‐methyl‐1,2,3‐triazolecarboxylic acid and 1‐(3′‐4′‐di‐iodophenyl)‐5‐methyl‐1,2,3‐…
Number of citations: 1 onlinelibrary.wiley.com
F Wüst, KE Carlson, JA Katzenellenbogen - Steroids, 2003 - Elsevier
… The foam was dissolved in HOAc (10 ml) and a solution of 4-bromophenylhydraziniumchloride or 4-iodophenylhydrazine (0.3 mmol) [17] and NaOAc (0.3 mmol) in HOAc (5 ml) and …
Number of citations: 47 www.sciencedirect.com
DL Watkins, T Fujiwara - Journal of Photochemistry and Photobiology A …, 2012 - Elsevier
… The synthesis started with the conversion of 4-iodophenylhydrazine to 5-iodo-2,3,3-trimethylindole via Fischer cyclization followed by a methyl triflate in acetonitrile. The product was …
Number of citations: 6 www.sciencedirect.com
A Bodzioch, M Zheng, P Kaszyński… - The Journal of Organic …, 2014 - ACS Publications
… In general, reactions with 4-iodophenylhydrazine (19c) gave higher yields of amidrazones, while the lowest yield of 29% was obtained for 6a containing the benzoyloxy group. …
Number of citations: 61 pubs.acs.org

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